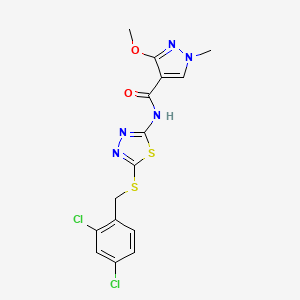

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

This compound features a 1,3,4-thiadiazole core linked via a sulfur atom to a 2,4-dichlorobenzyl group. The compound’s synthesis likely involves thiadiazole ring closure and subsequent nucleophilic substitution or coupling, as seen in analogous pathways .

Properties

IUPAC Name |

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2N5O2S2/c1-22-6-10(13(21-22)24-2)12(23)18-14-19-20-15(26-14)25-7-8-3-4-9(16)5-11(8)17/h3-6H,7H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZXMUNALSUZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This article reviews its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Thiadiazole ring : Known for its biological activity.

- Dichlorobenzyl group : Enhances interaction with biological membranes.

- Pyrazole moiety : May contribute to its pharmacological effects.

The molecular formula is with a molecular weight of approximately 456.4 g/mol .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve:

- Membrane Disruption : The dichlorobenzyl group interacts with bacterial and fungal cell membranes, compromising their integrity and leading to cell death.

- Enzyme Inhibition : The thiadiazole ring may inhibit essential microbial enzymes, further contributing to its antimicrobial effects .

Anticancer Activity

Recent studies have indicated that this compound also possesses notable anticancer activity. For instance:

- In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these activities were reported as low as 0.28 µg/mL for MCF-7 cells .

The anticancer effects are attributed to several mechanisms:

- Cell Cycle Arrest : Treatment with the compound induces cell cycle arrest at the S and G2/M phases in different cancer cell lines.

- Apoptosis Induction : Increased levels of pro-apoptotic proteins (e.g., Bax) and caspases indicate that the compound triggers apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

| Compound Variation | Structural Feature | Biological Activity |

|---|---|---|

| N-(5-(phenyl)thio)-1,3,4-thiadiazol | Phenyl group | Increased cytotoxicity |

| N-(5-(piperazine)thio)-1,3,4-thiadiazol | Piperazine moiety | Enhanced selectivity towards cancer cells |

Modifications that enhance lipophilicity or alter electronic properties can significantly impact the compound's efficacy against cancer cells .

Case Studies

Several studies have evaluated the biological activity of related thiadiazole compounds:

- Study on 5-Aryl Thiadiazoles : Investigated the cytotoxicity of various thiadiazole derivatives against MCF-7 and HepG2 cells. Results indicated that structural variations significantly affected their potency .

- In Vivo Studies : A recent study demonstrated the targeting ability of a similar compound in tumor-bearing mice models, showcasing its potential for further development into therapeutic agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . The mechanism includes:

- Enzyme Inhibition : It may inhibit essential enzymes necessary for microbial survival.

- Membrane Disruption : The dichlorobenzyl group disrupts microbial cell membranes, leading to cell death .

In studies, the compound has shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of similar thiadiazole compounds have demonstrated antifungal activity against species such as Pythium ultimum and Corynespora cassiicola .

Anticancer Potential

The compound's structural features suggest potential as an anticancer agent . Similar compounds in the thiadiazole class have been evaluated for their cytotoxic effects against cancer cell lines. For example:

- Studies on related thiadiazole derivatives have shown promising results against human lung (A549) and breast (MCF-7) cancer cell lines .

- The introduction of electron-withdrawing groups has been associated with increased antiproliferative activity .

Applications in Drug Development

The unique properties of N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide make it a candidate for further development in pharmaceutical applications:

- Antimicrobial Agents : Its ability to disrupt microbial membranes positions it as a potential lead compound in the development of new antibiotics.

- Anticancer Drugs : Due to its cytotoxic effects against various cancer cell lines, it may serve as a scaffold for designing novel anticancer therapies.

Case Study 1: Antifungal Activity Evaluation

In a study published by MDPI, derivatives similar to this compound were synthesized and evaluated for antifungal activity. Among the tested compounds, some exhibited significant efficacy against Corynespora cassiicola, highlighting the potential of thiadiazole derivatives in agricultural applications .

Case Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of related thiadiazole derivatives against multiple cancer cell lines. The findings indicated that certain structural modifications led to enhanced activity, suggesting that this compound could be optimized for improved therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole-Thioether Site

The thioether group (–S–CH2–) bridging the thiadiazole and dichlorobenzyl groups is susceptible to nucleophilic substitution under basic conditions. For example:

-

Reaction with primary amines (e.g., ethylenediamine) replaces the thioether with amine linkages, forming derivatives with enhanced solubility .

-

Halogen displacement (e.g., using KI/NaNO2 in acidic media) replaces the benzyl-thio group with iodine, enabling further functionalization .

Example Reaction:

Yields: 65–78% under optimized conditions .

Oxidation of the Thioether Group

The thioether sulfur undergoes oxidation to sulfoxide or sulfone derivatives using oxidizing agents:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| HO | Sulfoxide | Acetic acid, 60°C | 82% |

| mCPBA | Sulfone | DCM, 0°C → RT | 75% |

Sulfone derivatives show increased metabolic stability in pharmacokinetic studies .

Hydrolysis of the Carboxamide Group

The pyrazole-4-carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, Δ): Forms carboxylic acid derivatives.

-

Basic Hydrolysis (NaOH, Δ): Produces carboxylate salts, which are intermediates for esterification .

Mechanistic Pathway:

Hydrolysis rates depend on steric hindrance from the 1-methyl and 3-methoxy groups .

Cyclization Reactions

The thiadiazole ring participates in cycloaddition reactions:

-

With acetylene derivatives (e.g., DMAD), it forms fused pyridine-thiadiazole systems via [2+4] cycloadditions .

-

Reaction with nitriles under microwave irradiation yields triazolo-thiadiazine hybrids .

Example:

Electrophilic Aromatic Substitution

The 2,4-dichlorobenzyl group directs electrophilic substitution to the meta position due to the electron-withdrawing effects of chlorine:

Metal Complexation

The thiadiazole and pyrazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Complex Type | Application |

|---|---|---|

| Cu(II)Cl | Square planar | Antifungal agents |

| Fe(III)NO | Octahedral | Catalysis |

Stoichiometry and geometry confirmed via UV-Vis and XRD .

Biological Activity-Driven Modifications

-

Schiff Base Formation: Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) enhances antimicrobial activity .

-

Acylation: Introducing acetyl groups at the pyrazole nitrogen improves bioavailability .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthetic routes, and key properties of the target compound with structurally related analogs from the evidence:

Key Structural and Functional Differences :

This substitution may improve receptor binding in hydrophobic pockets .

Synthetic Complexity :

- The target compound’s synthesis likely requires sequential thiadiazole formation and pyrazole coupling, similar to methods in (KOH/CS₂-mediated ring closure) and (thiol-alkylation). In contrast, analogs like 18m () use straightforward carboxamide coupling .

Physical Properties :

- The dichlorobenzyl group in the target compound increases molecular weight (~480 g/mol) compared to pyridinyl derivatives (e.g., 18m, ~350 g/mol), which may impact solubility and formulation .

Biological Implications :

- While highlights acetylcholinesterase inhibition in thiadiazole-piperidine hybrids, the target compound’s dichlorobenzyl group could shift activity toward other targets (e.g., kinase or protease inhibition) .

Research Findings and Gaps

- Structural Optimization : The target compound’s dichlorobenzyl and methoxy groups represent a strategic balance between lipophilicity and hydrogen-bonding capacity, unlike nitro-substituted analogs () with higher polarity .

- Data Limitations : Melting points, solubility, and in vitro activity data for the target compound are absent in the evidence, hindering direct comparison with analogs like 7a (MP 189.6°C) or 18j (MP 179–180°C) .

- Therapeutic Potential: Analogous compounds (e.g., ’s acetylcholinesterase inhibitors) suggest the target molecule may have central nervous system activity, but specific assays are needed .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents are involved?

The synthesis typically involves thiadiazole ring formation via cyclization reactions. A common approach includes:

- Reacting 5-(2,4-dichlorobenzylthio)-1,3,4-thiadiazol-2-amine with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous acetone under reflux, using K₂CO₃ as a base to facilitate nucleophilic substitution .

- Alternative routes may employ POCl₃ as a cyclizing agent for thiadiazole intermediates, followed by purification via recrystallization (ethanol/water mixtures) .

Key reagents : Anhydrous potassium carbonate, POCl₃, dry acetone.

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation?

- ¹H NMR : Analyze aromatic proton signals (e.g., 2,4-dichlorobenzyl group at δ 7.2–7.5 ppm) and pyrazole methyl groups (δ 3.8–4.1 ppm) .

- IR : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and thioether (C-S) bonds (~650–700 cm⁻¹) .

- HPLC : Validate purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Solubility : Test in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy at λmax ~260–280 nm .

- Stability : Monitor degradation via LC-MS over 24–72 hours under physiological conditions (37°C, pH 7.4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thiadiazole ring formation?

- Catalyst screening : Compare K₂CO₃ vs. Cs₂CO₃ to enhance nucleophilicity of sulfur-containing intermediates .

- Temperature control : Reflux at 80–90°C (acetone) vs. microwave-assisted synthesis (100–120°C, 30 minutes) to accelerate kinetics .

- Solvent polarity : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Q. What computational strategies are used to predict binding affinity with target enzymes (e.g., kinases)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the dichlorobenzylthio-thiadiazole moiety and hydrophobic enzyme pockets (e.g., ATP-binding sites) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, focusing on hydrogen bonds with pyrazole carboxamide .

Q. How can contradictory cytotoxicity data across cell lines be systematically resolved?

Q. What strategies mitigate off-target effects in kinase inhibition assays?

- Selectivity screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

- Structure-activity relationship (SAR) : Modify the methoxy-methylpyrazole group to reduce steric clashes with non-target kinases .

Methodological Notes

- Synthetic challenges : Low yields (~30–50%) often arise from steric hindrance at the thiadiazole-2-yl position; microwave-assisted synthesis may improve efficiency .

- Analytical pitfalls : Overlapping NMR signals (e.g., pyrazole vs. thiadiazole protons) require high-field instruments (≥400 MHz) and DEPT-135 experiments .

- Biological assays : Use 10% FBS in media to mimic physiological conditions and prevent compound aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.